Cas no 17851-86-4 (7-Oxabicyclo[4.1.0]heptane,4-(1,1-dimethylethyl)-1-phenyl-, (1a,4a,6a)- (9CI))
17851-86-4 structure
Product Name:7-Oxabicyclo[4.1.0]heptane,4-(1,1-dimethylethyl)-1-phenyl-, (1a,4a,6a)- (9CI)
N.o CAS:17851-86-4
MF:C16H22O
MW:230.345284938812
CID:232410
PubChem ID:190222
Update Time:2025-04-19
7-Oxabicyclo[4.1.0]heptane,4-(1,1-dimethylethyl)-1-phenyl-, (1a,4a,6a)- (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Oxabicyclo[4.1.0]heptane,4-(1,1-dimethylethyl)-1-phenyl-, (1a,4a,6a)- (9CI)
- 17851-86-4
- 7-Oxabicyclo(4.1.0)heptane, 4-tert-butyl-1-phenyl-, trans-
- 7-Oxabicyclo(4.1.0)heptane, 4-tert-butyl-1-phenyl-
- 4-tert-Butyl-1-phenyl-7-oxabicyclo[4.1.0]heptane
- DTXSID10939094
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- Inchi: 1S/C16H22O/c1-15(2,3)13-9-10-16(14(11-13)17-16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14+,16+/m0/s1
- Chave InChI: HMDSXEJWYVODOY-SQWLQELKSA-N
- SMILES: O1[C@@H]2C[C@@H](C(C)(C)C)CC[C@]12C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 230.167065321g/mol
- Massa monoisotópica: 230.167065321g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 2
- Complexidade: 284
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.1
- Superfície polar topológica: 12.5Ų
7-Oxabicyclo[4.1.0]heptane,4-(1,1-dimethylethyl)-1-phenyl-, (1a,4a,6a)- (9CI) Literatura Relacionada
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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